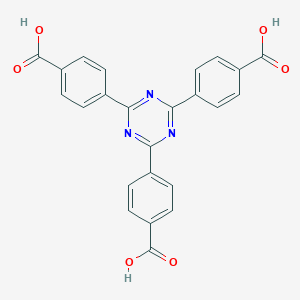

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, including 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine, involves reactions with electrophilic and nucleophilic reagents. The process is notable for its unique features and significance in various fields, including medicinal and biological applications (Abdel-Rahman et al., 2015).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by interactions like hydrogen bonding and pi-pi stacking. The crystalline structure is a key aspect, influencing the physical and chemical properties of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Triazine derivatives can undergo various chemical reactions, including chlorination and oxidation, under mild conditions. These reactions are facilitated by the unique structural features of triazine compounds, making them versatile in chemical synthesis (Thorat et al., 2013).

Physical Properties Analysis

The physical properties of triazine derivatives, like 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine, are influenced by their molecular structure. Factors like crystal packing, intermolecular interactions, and the presence of functional groups play a significant role in determining these properties (Keßenich et al., 1998).

Chemical Properties Analysis

The chemical properties of triazine derivatives are defined by their reactivity and stability under various conditions. These properties are crucial for their applications in different chemical processes and products (Lee & Yamamoto, 2001).

Wissenschaftliche Forschungsanwendungen

Photothermische Therapie

4,4’,4’'-(1,3,5-Triazin-2,4,6-triyl)tribenzoesäure: wurde auf sein Potenzial in der photothermischen Therapie untersucht. Diese Anwendung nutzt die Fähigkeit der Verbindung, nahinfrarotes Licht zu absorbieren und in Wärme umzuwandeln, die verwendet werden kann, um Krebszellen gezielt anzugreifen und zu zerstören .

Metall-organische Gerüstverbindungen (MOFs)

Diese Verbindung ist entscheidend für die Bildung von MOFs, die Strukturen sind, die für die Gasspeicherung und -trennung verwendet werden können. MOFs, die mit diesem Triazinderivat hergestellt wurden, haben vielversprechende Ergebnisse in der CO2-Adsorption gezeigt, die für CO2-Abscheidungstechnologien entscheidend ist .

Elektrochrome Materialien

H3TATB: , ein anderer Name für die Verbindung, dient als Elektronenakzeptor bei der Synthese von elektrochromen Materialien (ECMs). ECMs haben eine große Bandbreite an Anwendungen, darunter intelligente Fenster, elektronisches Papier und Energiespeichergeräte, da sie die Fähigkeit besitzen, ihre Farbe oder Opazität zu ändern, wenn eine elektrische Ladung angelegt wird .

Nanomedizin

Die Vielseitigkeit von 4,4’,4’'-(1,3,5-Triazin-2,4,6-triyl)tribenzoesäure erstreckt sich auf die Nanomedizin, wo sie verwendet werden kann, um Nanostrukturen für Arzneimitteltransportsysteme zu erstellen. Seine hohe Oberfläche und seine funktionellen Gruppen machen es zu einem exzellenten Kandidaten für das Laden und Freisetzen von therapeutischen Wirkstoffen .

Koordinationschemie

Forschungen haben die Verwendung dieser Verbindung in der Koordinationschemie zur Bildung verschiedener Nanostrukturen untersucht. Durch Änderung der Konzentration von Metallionen können Forscher die Koordinationsstrukturen der Verbindung modulieren, was Auswirkungen auf die Entwicklung von Nanogeräten und Nanostrukturierung hat .

Intramolekulare Ladungstransfer

Die Verbindung ist auch im Bereich des intramolekularen Ladungstransfers (ICT) von Bedeutung. Das Donorengineering mit diesem Triazinderivat kann ICT-Wechselwirkungen steuern, was wichtig für die Leistung von Donor-Akzeptor-Molekülen in der organischen Elektronik ist .

Safety and Hazards

The safety information available indicates that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that the compound plays a significant role in tuning the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules .

Mode of Action

The compound’s mode of action involves controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .

Biochemical Pathways

The compound is known to influence the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules, which could potentially impact various biochemical pathways .

Result of Action

The compound’s action results in controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . This leads to changes in absorption maxima and photoluminescence (PL) quantum yields . The near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals contribute to their photothermal conversion .

Eigenschaften

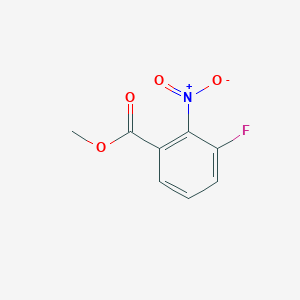

IUPAC Name |

4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXUHUYNSYIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407529 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61414-16-2 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: H3TATB, also known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid, possesses three carboxylic acid groups and a nitrogen-rich triazine ring. [, , , , ] This makes it a versatile ligand, capable of binding to metal ions through multiple coordination sites. This multidentate nature facilitates the formation of stable and often porous MOF structures. [, ]

A: H3TATB has a trigonal planar geometry due to the triazine core and the three benzene rings attached to it. [, ] This rigid structure, combined with the carboxylic acid groups at the periphery, allows H3TATB to act as a three-connected node in the construction of MOFs with various topologies.

A: Research shows H3TATB's ability to coordinate with a range of metal ions, including Zinc(II) [], Yttrium(III) [, ], Cobalt(II) [], and combinations like Yttrium-Cadmium [] and Lithium-Lanthanide []. This highlights its versatility in generating diverse MOF structures with potentially different properties.

A: The specific metal ion used with H3TATB influences the coordination geometry and overall framework topology of the resulting MOF. [, ] For instance, using different ratios of Yttrium(III) precursors with H3TATB led to distinct multinuclear cluster formations within the MOF. [] Additionally, reaction conditions like solvent, temperature, and pH can significantly impact crystal growth and pore size distribution in the final MOF product. []

ANone: H3TATB-based MOFs have demonstrated potential in several applications, including:

- Gas separation and storage: Researchers have investigated their use in separating methane from impurities like CO2 and C2 hydrocarbons, showcasing their potential for natural gas purification. [, ] Some MOFs exhibit high methane storage capacity, attributed to their high surface area and suitable pore sizes. []

- Fluorescent sensing: Certain H3TATB-based MOFs exhibit fluorescence properties that are sensitive to specific metal ions like Zr4+, Cu2+, and Fe3+ in solution, suggesting their potential as chemical sensors. [, , ]

- Catalysis: A Cobalt-based MOF with H3TATB demonstrated excellent catalytic activity in the selective oxidation of aryl alkenes to aldehydes or ketones. []

- Chemodynamic Therapy: A Yttrium-based H3TATB MOF showed promise as a carrier for Mn2+ ions, enabling its use in chemodynamic therapy by effectively inhibiting tumor cell growth. []

A: Yes, stability is a crucial aspect of MOFs for practical applications. Studies have shown that some H3TATB-based MOFs, particularly those with Yttrium(III), exhibit high thermal stability, remaining intact even at temperatures up to 500°C. [] Furthermore, specific MOFs demonstrate chemical stability in various solvents and even under acidic or basic aqueous solutions, indicating their robustness for potential applications in diverse environments. [, ]

A: Yes, research has explored the interaction of H3TATB-based MOFs with guest molecules. One study investigated the impact of different alcohol guest molecules on the stacking modes of 2D H3TATB-based MOF nanosheets, revealing that polar guest molecules like alcohols influence the arrangement of these nanosheets. [] This understanding is crucial for tailoring MOF materials for applications such as separation and sensing.

ANone: Future research might focus on:

- Fine-tuning MOF properties: Exploring the impact of functional group modifications on both H3TATB and incorporated metal ions to further enhance selectivity and efficiency in applications like gas separation, catalysis, and sensing. []

- Biomedical applications: Investigating the biocompatibility and potential toxicity of H3TATB-based MOFs for drug delivery and other biomedical applications, considering their potential for targeted delivery and controlled release of therapeutic agents. []

- Understanding structure-property relationships: Employing computational modeling and simulation techniques to gain deeper insights into the relationship between MOF structure, dictated by H3TATB and metal coordination, and the resulting properties, ultimately guiding the rational design of new MOFs with tailored functionalities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)